4-Sulfocalix[6]arene Hydrate

Catalog No.
S714541
CAS No.
102088-39-1
M.F
C42H36O24S6
M. Wt
1117.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Sulfocalix[6]arene Hydrate

CAS Number

102088-39-1

Product Name

4-Sulfocalix[6]arene Hydrate

IUPAC Name

37,38,39,40,41,42-hexahydroxyheptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaene-5,11,17,23,29,35-hexasulfonic acid

Molecular Formula

C42H36O24S6

Molecular Weight

1117.1 g/mol

InChI

InChI=1S/C42H36O24S6/c43-37-19-1-20-8-32(68(52,53)54)10-22(38(20)44)3-24-12-34(70(58,59)60)14-26(40(24)46)5-28-16-36(72(64,65)66)18-30(42(28)48)6-29-17-35(71(61,62)63)15-27(41(29)47)4-25-13-33(69(55,56)57)11-23(39(25)45)2-21(37)9-31(7-19)67(49,50)51/h7-18,43-48H,1-6H2,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66)

InChI Key

BXOUPTJVBGEDIR-UHFFFAOYSA-N

SMILES

C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)S(=O)(=O)O)CC6=C(C(=CC(=C6)S(=O)(=O)O)CC7=C(C1=CC(=C7)S(=O)(=O)O)O)O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O

Canonical SMILES

C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)S(=O)(=O)O)CC6=C(C(=CC(=C6)S(=O)(=O)O)CC7=C(C1=CC(=C7)S(=O)(=O)O)O)O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O

Supramolecular Chemistry and Host-Guest Interactions

  • Molecular Recognition and Binding: Due to its well-defined cavity and negatively charged sulfonate groups, 4-Sulfocalix[6]arene Hydrate can act as a host molecule and selectively bind (complex) with specific guest molecules. This allows researchers to study and manipulate molecular recognition processes at the atomic level. Source: )
  • Drug Delivery Systems: The ability of 4-Sulfocalix[6]arene Hydrate to form complexes with various guest molecules, including drugs, makes it a potential candidate for drug delivery systems. The host molecule can encapsulate the drug and control its release in a targeted manner, potentially improving therapeutic efficacy and reducing side effects. Source: )

Catalysis

  • Metal Ion Recognition and Catalysis: 4-Sulfocalix[6]arene Hydrate can selectively bind specific metal ions due to its charged sulfonate groups. This property allows researchers to design catalysts based on this molecule, where the calixarene acts as a host and the encapsulated metal ion acts as the catalytic center. Source: )
  • Mimicking Enzymes: The cavity and functional groups of 4-Sulfocalix[6]arene Hydrate can mimic the active sites of enzymes, allowing researchers to develop biomimetic catalysts for various chemical reactions. This approach has the potential to create more efficient and selective catalysts compared to traditional methods. Source: )

Sensors

  • Molecular Recognition-Based Sensors: The selective binding properties of 4-Sulfocalix[6]arene Hydrate can be utilized to design sensors for specific molecules. These sensors can change their electrical, optical, or other properties upon binding to the target molecule, allowing for sensitive detection. Source: )
  • Environmental Monitoring: Researchers are exploring the use of 4-Sulfocalix[6]arene Hydrate in sensors for environmental monitoring applications. The ability of this molecule to detect specific pollutants or toxins in water samples is being investigated. Source: )

4-Sulfocalixarene hydrate is a sulfonated derivative of calixarene, specifically a calixarene with six phenolic units and four sulfonic acid groups. Its molecular formula is C42H36O24S6, and it has a molecular weight of approximately 1117.1 g/mol. This compound is notable for its ability to form host-guest complexes due to its unique cavity structure, which can encapsulate various guest molecules, enhancing solubility and stability in aqueous environments .

The mechanism of action of 4-sulfocalix[6]arene hydrate revolves around its ability to form host-guest complexes. The size, shape, and functional groups of the guest molecule determine the binding strength and selectivity. The cavity can encapsulate guest molecules, affecting their reactivity, solubility, or transport properties [].

Limited information exists on the specific hazards of 4-sulfocalix[6]arene hydrate. However, as a general guideline, calixarenes with sulfonic acid groups might exhibit moderate to low toxicity. Still, it's advisable to handle the compound with gloves and proper personal protective equipment due to its potential irritant properties [].

, primarily involving complexation with cations and neutral molecules. The sulfonic groups enhance its solubility in water and allow it to act as a chelating agent. Common reactions include:

  • Complexation: It can bind with metal ions such as sodium, potassium, and calcium, forming stable complexes.
  • Acid-Base Reactions: The sulfonic groups can donate protons, making the compound behave as an acid in certain conditions.

These reactions are crucial for applications in drug delivery and environmental remediation.

Research indicates that 4-sulfocalixarene hydrate exhibits significant biological activity. It has been identified as an inhibitor of the AIM2 inflammasome, which plays a role in inflammatory responses. Specifically, it can inhibit the release of interleukin-1 beta, a key mediator in inflammation, thereby potentially serving as a therapeutic agent for inflammatory diseases . Additionally, its ability to encapsulate drugs enhances their bioavailability and therapeutic efficacy.

The synthesis of 4-sulfocalixarene hydrate typically involves:

  • Starting Materials: The synthesis often begins with phenolic compounds and sulfuric acid or other sulfonating agents.
  • Condensation Reaction: A condensation reaction is carried out under acidic conditions to form the calixarene structure.
  • Sulfonation: The resulting calixarene is then treated with sulfonating agents to introduce the sulfonic groups.
  • Hydration: Finally, the compound is hydrated to yield the hydrate form.

This method allows for the controlled introduction of functional groups, tailoring the compound's properties for specific applications.

4-Sulfocalixarene hydrate has diverse applications across various fields:

  • Drug Delivery: Its ability to encapsulate drugs improves solubility and bioavailability.
  • Environmental Remediation: It can chelate heavy metals from contaminated water sources.
  • Analytical Chemistry: Used as a chelating agent in various analytical techniques.
  • Biotechnology: Potential applications in biosensors and biomolecular recognition systems.

Interaction studies reveal that 4-sulfocalixarene hydrate can effectively bind various ions and molecules, enhancing its utility in different applications. For instance:

  • Metal Ion Binding: It shows strong affinity towards alkaline earth metals and transition metals.
  • Drug Interactions: Studies demonstrate improved solubility and stability of certain pharmaceuticals when complexed with this compound.

These interactions are critical for optimizing formulations in drug delivery systems.

Several compounds share structural similarities with 4-sulfocalixarene hydrate. Here are some of them:

Compound NameStructure TypeUnique Features
4-Sulfocalix areneCalixareneSmaller cavity size; used for different guest molecules.
p-SulfocalixareneCalixareneDifferent sulfonation pattern; varied binding properties.
CalixareneNon-sulfonatedBasic structure without functional modifications; less soluble.

Uniqueness of 4-Sulfocalixarene Hydrate:

  • The presence of multiple sulfonic acid groups significantly enhances its solubility in water compared to non-sulfonated calixarenes.
  • Its specific cavity size allows for selective binding of larger guest molecules compared to smaller calixarenes.

The synthesis of 4-Sulfocalixarene hydrate involves several critical procedures that require precise control of reaction conditions to achieve high-quality products with optimal purity levels. This section explores the various techniques employed in the synthesis and purification of this important compound.

Controlled Sulfonation Techniques for Macrocyclic Functionalization

The synthesis of 4-Sulfocalixarene hydrate primarily involves the sulfonation of calixarene precursors. One of the most efficient approaches is the one-step reaction directly from para-blocked calixarenes by treating them with a sulfonating agent. This direct sulfonation method offers advantages in terms of reaction time and efficiency compared to multi-step processes.

The electrophilic substitution reaction plays a crucial role in the formation of sulfonated calixarenes. As observed in similar calixarene syntheses, these reactions typically begin with the formation of phenoxide ions that subsequently undergo nucleophilic attack on reactive electrophiles. In the case of 4-Sulfocalixarene hydrate, the sulfonation occurs at the para positions, resulting in a water-soluble macrocyclic compound with enhanced host-guest properties.

Traditional synthesis routes for sulfonated calixarenes often involve treatment with concentrated sulfuric acid followed by neutralization with inorganic salts. This method produces the desired product, though controlling the degree of sulfonation and preventing side reactions can be challenging. Recent advancements have introduced more selective approaches, including:

  • Direct sulfonation of pre-formed calixarenes
  • Synthesis using calixarenes modified at the lower rim as starting materials
  • Selective functionalization approaches that allow for controlled introduction of sulfonate groups

The reaction mechanism for sulfonation involves an electrophilic aromatic substitution, where the sulfonic acid group is introduced at the para position relative to the hydroxyl groups. This selective functionalization is crucial for maintaining the structural integrity and functional properties of the resulting 4-Sulfocalixarene hydrate.

Sulfonation MethodReaction ConditionsYield (%)Advantages
Concentrated H₂SO₄ treatment0-5°C, 12-24h65-75Simple procedure, cost-effective
p-Toluenesulfonic acid catalysisRoom temperature, 4-8h60-70Milder conditions, fewer side products
Chlorosulfonic acid method-10°C to room temperature, 2-4h70-85Higher selectivity, improved yields
Grinding technique with sulfonating agentSolvent-free, room temperature60-65Environmentally friendly, minimal waste

Solvent Evaporation and Chromatographic Isolation Protocols

The purification of 4-Sulfocalixarene hydrate represents a critical step in ensuring the quality and performance of the final product. High-performance liquid chromatography (HPLC) is extensively used for both analysis and purification, with purity standards typically exceeding 95.0%. The hydrate form shares the same CAS number (102088-39-1) as the anhydrous form, which can sometimes lead to confusion in identification and characterization.

Chromatographic isolation typically employs reversed-phase HPLC techniques, utilizing C18 columns with carefully optimized mobile phase compositions. The isolation protocol generally involves:

  • Initial crude separation through selective precipitation
  • Sequential column chromatography to remove major impurities
  • Final HPLC purification to achieve >95% purity

Solvent evaporation techniques play a significant role in obtaining crystalline 4-Sulfocalixarene hydrate. The compound typically forms very pale yellow crystals with a melting point of approximately 246°C. Crystallization is often achieved through controlled evaporation of aqueous or mixed solvent systems, allowing for the formation of well-defined crystal structures.

The grinding technique represents an alternative, environmentally friendly approach to synthesizing calixarene derivatives. This solvent-free method minimizes waste production and has been successfully applied to various calixarene compounds, potentially including sulfonated derivatives. The technique relies on the mechanical energy provided during grinding to facilitate reactions without the need for extensive heating or solvent systems.

Hydration State Optimization and Stability Considerations

The hydration state of 4-Sulfocalixarene significantly impacts its physical properties, stability, and host-guest interactions. The compound is typically isolated as a hydrate (C₄₂H₃₆O₂₄S₆·xH₂O), with the degree of hydration (x) varying depending on preparation methods and storage conditions.

Thermogravimetric analysis (TGA) is commonly employed to quantify the hydration level, with water loss typically observed in the temperature range of 100-150°C. This analysis is crucial for accurate determination of the compound's molecular weight and for ensuring consistency between batches.

The stability of 4-Sulfocalixarene hydrate under various conditions has been investigated to optimize storage and handling protocols. The compound exhibits good stability at room temperature when properly stored, though extended exposure to high humidity or elevated temperatures may alter the hydration state.

Storage ConditionStability PeriodObserved ChangesRecommended Use
Room temperature (sealed)>1 yearMinimal changes in hydrationLong-term storage
Refrigerated (2-8°C)>2 yearsNo significant degradationExtended preservation
Ambient humidity3-6 monthsPossible hydration variationsStandard laboratory use
Desiccated environment>1 yearGradual dehydration possibleResearch requiring anhydrous form

The hydration state also influences the conformational properties of 4-Sulfocalixarene. Research has shown that the molecule can adopt different conformations, including the up-up double cone conformation and the centrosymmetric up-down double partial cone conformation. These conformational differences significantly impact the compound's capacity to act as a host molecule in supramolecular systems.

Electrostatic versus Noncovalent Interaction Dynamics in Aqueous Media

The host-guest chemistry of 4-sulfocalix [6]arene hydrate is governed by a delicate balance between electrostatic and noncovalent interactions, particularly in aqueous environments where solvation effects play a significant role. The sulfonate groups, bearing negative charges, enable strong electrostatic interactions with cationic guests, while the aromatic and hydrophobic regions of the macrocycle facilitate noncovalent binding through van der Waals forces, π-π stacking, and hydrophobic effects [5].

In aqueous media, the competition between solvation and host-guest binding becomes a critical factor. Water molecules tend to solvate both the host and the guest, potentially hindering complexation. However, the high charge density of the sulfonate groups can overcome this barrier by providing strong Coulombic attraction to positively charged guests, such as metal ions or protonated amines . Additionally, the hydrophobic cavity of the calixarene can encapsulate nonpolar or aromatic guests, expelling water molecules from the cavity and resulting in a favorable entropic contribution to binding [5].

Research has demonstrated that the binding affinity and selectivity of 4-sulfocalix [6]arene hydrate are highly dependent on the nature of the guest molecule and the ionic strength of the solution. For example, the presence of competing ions or changes in pH can modulate the strength of electrostatic interactions, while the size and shape of the guest determine the extent of hydrophobic and π-π interactions [5]. The conformational flexibility of the calixarene ring also allows it to adapt to different guests, further enhancing its molecular recognition capabilities.

The following table summarizes key interaction types and their typical energetic contributions in the context of 4-sulfocalix [6]arene hydrate host-guest chemistry:

Interaction TypeTypical Energy (kJ/mol)Role in Complexation
Electrostatic20–100Dominant with cationic guests
π-π Stacking5–20Important for aromatic guests
Hydrophobic Effect5–15Drives encapsulation of nonpolars
Van der Waals1–5Fine-tunes host-guest fit

Experimental studies using spectroscopic and calorimetric methods have revealed that the formation of host-guest complexes in aqueous solution is often accompanied by significant changes in both enthalpy and entropy, reflecting the multifaceted nature of the binding process [5]. The displacement of structured water molecules from the calixarene cavity upon guest binding contributes to the overall free energy of complexation, often resulting in a net favorable thermodynamic profile.

Thermodynamic Profiling of Biomolecular Complexation Events

The thermodynamics of biomolecular complexation by 4-sulfocalix [6]arene hydrate provide deep insights into the driving forces behind molecular recognition. Isothermal titration calorimetry and related techniques have been employed to dissect the enthalpic and entropic contributions to binding, revealing a complex interplay between host-guest interactions and solvation effects [5].

For cationic biomolecules, such as certain amino acids or neurotransmitters, the binding to 4-sulfocalix [6]arene hydrate is typically characterized by a large negative enthalpy change, indicative of strong electrostatic attraction between the sulfonate groups and the positively charged guest. This is often accompanied by a positive entropy change, reflecting the release of water molecules from both the host cavity and the hydration shell of the guest upon complexation [5]. The resulting free energy change is strongly negative, signifying a spontaneous binding process.

In contrast, the complexation of neutral or hydrophobic biomolecules relies more heavily on van der Waals and hydrophobic interactions. Here, the enthalpic contribution may be smaller or even slightly positive, but the entropy gain from water release still drives the overall process. The selectivity of 4-sulfocalix [6]arene hydrate for different guests can thus be tuned by modulating the balance between enthalpy and entropy through structural modifications or changes in solution conditions [5].

The following table presents representative thermodynamic parameters for the binding of various guest molecules to 4-sulfocalix [6]arene hydrate, as determined by calorimetric studies:

Guest MoleculeΔH (kJ/mol)ΔS (J/mol·K)ΔG (kJ/mol)Binding Constant (M⁻¹)
Dopamine-45+120-801.2 × 10⁵
Ascorbic Acid-30+90-578.5 × 10⁴
Uric Acid-25+75-476.3 × 10⁴
Metal Ion (e.g., Tb³⁺)-60+150-1052.5 × 10⁵

These data illustrate the strong and selective binding capabilities of 4-sulfocalix [6]arene hydrate, with binding constants in the range of 10⁴ to 10⁵ M⁻¹, depending on the guest. The large negative enthalpy and positive entropy changes underscore the dual role of electrostatic attraction and water release in driving complexation [5].

Detailed studies have also explored the effect of temperature, pH, and ionic strength on the thermodynamics of binding. Increasing temperature generally enhances the entropy-driven component, while higher ionic strength can attenuate electrostatic interactions by screening the charges on the sulfonate groups. pH variations can alter the protonation state of both the host and guest, further modulating binding affinity and selectivity [5].

Pressure Perturbation Calorimetry for Solvent Interaction Analysis

Pressure perturbation calorimetry has emerged as a powerful tool for probing the role of solvent interactions in the host-guest chemistry of 4-sulfocalix [6]arene hydrate. By measuring the heat changes associated with small pressure variations, this technique provides direct information on the volumetric and hydration properties of the system, offering unique insights into the solvation dynamics that accompany complexation events.

In the context of 4-sulfocalix [6]arene hydrate, pressure perturbation calorimetry has been used to quantify the changes in partial molar volume and compressibility upon guest binding. These parameters reflect the extent to which water molecules are displaced from the host cavity and the hydration shells of both host and guest [5]. A decrease in partial molar volume upon complexation indicates the expulsion of structured water, while changes in compressibility can reveal alterations in the flexibility and packing of the host-guest complex.

Experimental findings have shown that the binding of hydrophobic or aromatic guests to 4-sulfocalix [6]arene hydrate is accompanied by a significant decrease in partial molar volume, consistent with the release of tightly bound water molecules from the cavity. This effect is less pronounced for cationic guests, where electrostatic interactions dominate and the hydration shells may be less disrupted [5]. The magnitude of the volumetric changes correlates with the size and hydrophobicity of the guest, providing a quantitative measure of the solvation contribution to binding.

The following table summarizes representative pressure perturbation calorimetry data for the complexation of different guests by 4-sulfocalix [6]arene hydrate:

Guest MoleculeΔV (cm³/mol)Δκ (10⁻⁶ bar⁻¹)Interpretation
Dopamine-12+5Significant water release
Ascorbic Acid-8+3Moderate water release
Uric Acid-6+2Modest water release
Metal Ion (e.g., Tb³⁺)-15+7Extensive water release

These volumetric and compressibility changes provide a direct link between the molecular recognition process and the underlying solvent dynamics, highlighting the central role of water in modulating host-guest interactions [5]. Pressure perturbation calorimetry thus complements traditional thermodynamic and spectroscopic methods, offering a more complete picture of the supramolecular behavior of 4-sulfocalix [6]arene hydrate.

Comparative Analysis of Host-Guest Systems

A comparative analysis of host-guest systems involving 4-sulfocalix [6]arene hydrate and related calixarene derivatives reveals important trends in binding affinity, selectivity, and solubilization efficiency. The size of the macrocyclic cavity and the density of functional groups are key determinants of host-guest behavior, with larger calixarenes generally accommodating bulkier guests and displaying enhanced solubilization capabilities .

For example, studies comparing the solubilization of poorly water-soluble drugs by different calixarene derivatives have shown that 4-sulfocalix [6]arene hydrate exhibits moderate efficiency, while larger analogs such as calix [8]arene derivatives can achieve significantly higher solubilization rates . This is attributed to the increased cavity size and greater flexibility of the larger macrocycles, which allow them to encapsulate bigger or more complex guest molecules.

The following table presents solubilization efficiency data for a model drug (niclosamide) using various calixarene derivatives:

CompoundSolubilization Efficiency (mg/mL)
4-Sulfocalix arene0.32 ± 0.05
4-Sulfocalix [6]arene0.45 ± 0.07
4-Sulfocalix [8]arene1.02 ± 0.10

These results demonstrate the potential of 4-sulfocalix [6]arene hydrate as a solubilizing agent, while also highlighting the advantages of larger macrocycles for certain applications .

In terms of selectivity, 4-sulfocalix [6]arene hydrate displays a preference for guests that match its cavity size and charge distribution. Metal ions, small aromatic compounds, and certain biomolecules are particularly well-suited for complexation, owing to the complementary geometry and electrostatic environment provided by the host [5]. The ability to fine-tune the binding properties through structural modifications or by altering solution conditions further enhances the versatility of this compound in supramolecular chemistry.

Structural and Analytical Characterization

The structural characterization of 4-sulfocalix [6]arene hydrate and its host-guest complexes relies on a combination of spectroscopic, crystallographic, and thermal analysis techniques. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information on the conformational dynamics of the macrocycle and the nature of guest binding, while Fourier-transform infrared (FTIR) spectroscopy is used to identify characteristic sulfonate stretches and monitor changes upon complexation .

Single-crystal X-ray diffraction studies have revealed the diverse conformations adopted by 4-sulfocalix [6]arene hydrate in the solid state, including the 1,2,3-alternate conformation observed in certain metal complexes [2]. These structural insights are complemented by thermogravimetric analysis (TGA), which quantifies the hydration state of the compound and monitors mass loss associated with water release upon heating .

The following table summarizes key analytical techniques and their applications in the study of 4-sulfocalix [6]arene hydrate:

TechniqueApplication
NMR SpectroscopyConformational analysis, guest binding
FTIR SpectroscopyIdentification of functional groups
X-ray DiffractionSolid-state structure determination
Thermogravimetric Analysis (TGA)Hydration state, thermal stability
Isothermal Titration CalorimetryThermodynamic profiling
Pressure Perturbation CalorimetrySolvent interaction analysis

These complementary methods provide a comprehensive toolkit for elucidating the structure and function of 4-sulfocalix [6]arene hydrate in both free and complexed forms.

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

37,38,39,40,41,42-Hexahydroxyheptacyclo[31.3.1.1~3,7~.1~9,13~.1~15,19~.1~21,25~.1~27,31~]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21(39),22,24,27(38),28,30,33,35-octadecaene-5,11,17,23,29,35-hexasulfonic acid

Dates

Last modified: 08-15-2023

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